molecular formula C10H17NO B13253649 7-Aminospiro[4.5]decan-8-one

7-Aminospiro[4.5]decan-8-one

Cat. No.: B13253649
M. Wt: 167.25 g/mol
InChI Key: WCTYBCPOAXEIAL-UHFFFAOYSA-N
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Description

7-Aminospiro[4.5]decan-8-one is a unique organic compound characterized by its spirocyclic structure. This compound has a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminospiro[4.5]decan-8-one can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals of this compound .

Industrial Production Methods: For industrial production, the method described above is suitable due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Aminospiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Aminospiro[4.5]decan-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Aminospiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    8-Azaspiro[4.5]decan-7-one: This compound has a similar spirocyclic structure but differs in the position of the amino group.

    1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound contains sulfur and nitrogen atoms in the spirocyclic ring, offering different chemical properties.

Uniqueness: 7-Aminospiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the position of the amino group. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

9-aminospiro[4.5]decan-8-one

InChI

InChI=1S/C10H17NO/c11-8-7-10(4-1-2-5-10)6-3-9(8)12/h8H,1-7,11H2

InChI Key

WCTYBCPOAXEIAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(=O)C(C2)N

Origin of Product

United States

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